

Application Notes and Protocols for 5-Undecynoic acid, 4-oxo-

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Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo-

Cat. No.: B15460689

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Introduction

5-Undecynoic acid, 4-oxo- is a synthetic compound featuring a terminal alkyne group and a ketone at the 4th position of an eleven-carbon fatty acid backbone. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—an alkynoic acid and a 4-oxo- functionality—suggest potential as a modulator of enzymes involved in fatty acid metabolism. Alkynoic acids are known to act as mechanism-based inhibitors of various enzymes, while the oxo- group can influence binding affinity and reactivity.

These application notes provide a hypothetical framework for the in vitro investigation of **5-Undecynoic acid, 4-oxo-**, focusing on its potential as an inhibitor of key enzymes in fatty acid synthesis and oxidation pathways. The protocols detailed below are based on established methodologies for analogous compounds.

Potential Biological Targets and Rationale

Based on its chemical structure, **5-Undecynoic acid, 4-oxo-** is a candidate for targeting enzymes that process fatty acid substrates. The terminal alkyne can act as a latent reactive group, potentially leading to irreversible inhibition of target enzymes. The 4-oxo group may contribute to specific interactions within an enzyme's active site.

Primary Hypothetical Targets:

- Fatty Acid Synthase (FASN): A key enzyme in de novo lipogenesis, often upregulated in cancer cells.[1][2][3] Alkynoic acid analogs have been explored as FASN inhibitors.
- Enoyl-CoA Reductase (InhA): A critical enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, making it a target for antimicrobial drug development.[4]
- Carnitine Palmitoyltransferase 1 (CPT1): A rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[5] Inhibition of fatty acid oxidation is a therapeutic strategy in various diseases.
- Aldose Reductase (ALR2): While a less direct target, some alkanoic acid derivatives have shown inhibitory activity against this enzyme, which is implicated in diabetic complications.[6]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for the inhibitory activity of **5-Undecynoic acid, 4-oxo-** against its potential targets. These values are for illustrative purposes to guide experimental design and data interpretation.

Table 1: Enzyme Inhibition Profile of **5-Undecynoic acid, 4-oxo-**

Enzyme Target	Assay Type	IC50 (μM)	Inhibition Type
Human FASN	Spectrophotometric	15.2	Competitive
M. tuberculosis InhA	Spectrophotometric	8.9	Irreversible
Human CPT1A	Radiometric	25.6	Non-competitive
Bovine ALR2	Spectrophotometric	> 100	Not Determined

Table 2: Cell-Based Assay Results for **5-Undecynoic acid, 4-oxo-**

Cell Line	Assay Type	EC50 (μM)	Effect
A549 (Lung Carcinoma)	Cell Viability (MTT)	22.5	Reduced Proliferation
MCF-7 (Breast Carcinoma)	Cell Viability (MTT)	31.8	Reduced Proliferation
HepG2 (Hepatocellular Carcinoma)	Fatty Acid Oxidation	18.3	Inhibition of FAO
M. smegmatis	Bacterial Growth	12.1	Bacteriostatic

Experimental Protocols

Protocol 1: In Vitro Inhibition of Human Fatty Acid Synthase (FASN)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **5-Undecynoic acid, 4-oxo-** against human FASN.

Materials:

- Purified human FASN enzyme
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA
- **5-Undecynoic acid, 4-oxo-** (dissolved in DMSO)
- 96-well microplate

- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Prepare a stock solution of **5-Undecynoic acid, 4-oxo-** in DMSO. Create a serial dilution in the assay buffer.
- In a 96-well plate, add 10 μ L of the compound dilutions or vehicle control (DMSO in assay buffer).
- Add 70 μ L of a master mix containing assay buffer, Acetyl-CoA (50 μ M final), and NADPH (100 μ M final).
- Initiate the reaction by adding 10 μ L of purified FASN enzyme (final concentration 5 μ g/mL).
- Incubate the plate at 37°C for 20 minutes.
- Start the reaction by adding 10 μ L of Malonyl-CoA (100 μ M final).
- Immediately monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 10 minutes at 37°C.
- Alternatively, to use the DTNB endpoint method, after the reaction incubation, add 10 μ L of DTNB solution (2 mM in assay buffer).
- Incubate for 5 minutes at room temperature and measure the absorbance at 412 nm.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay in A549 Lung Carcinoma Cells

Objective: To assess the effect of **5-Undecynoic acid, 4-oxo-** on the proliferation of A549 cancer cells.

Materials:

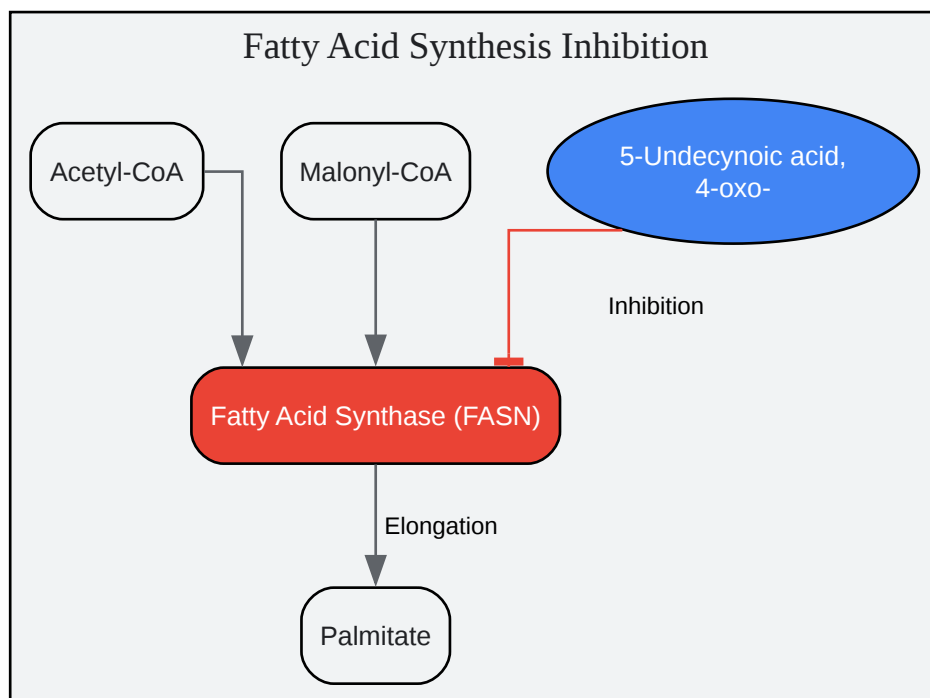
- A549 cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- **5-Undecynoic acid, 4-oxo-** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- CO2 incubator (37°C, 5% CO2)
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **5-Undecynoic acid, 4-oxo-** in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
- Incubate the cells for 72 hours in a CO2 incubator.
- After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 5 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

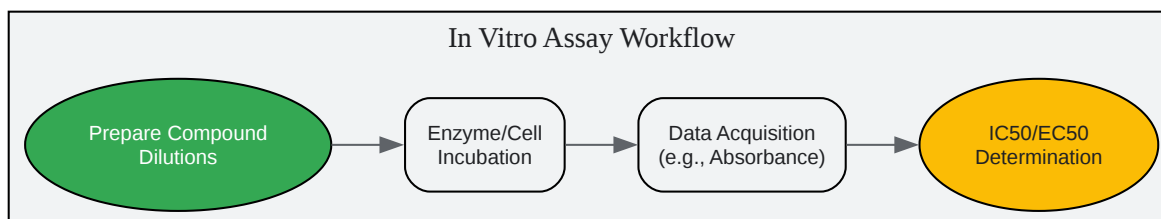
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations



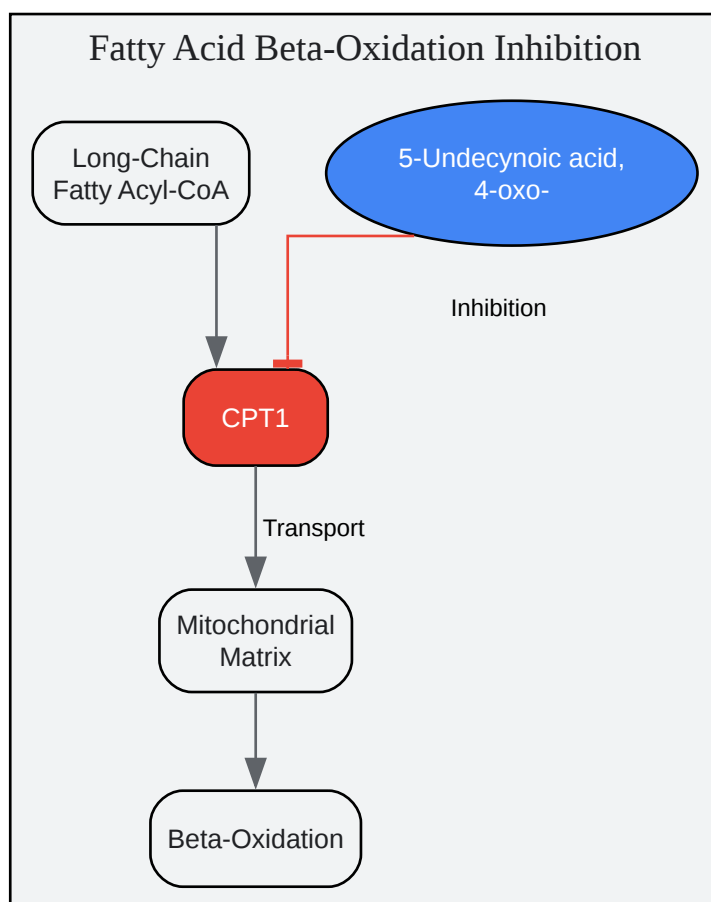
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Caption: Hypothetical inhibition of Fatty Acid Synthase (FASN) by **5-Undecynoic acid, 4-oxo-**.



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Caption: General workflow for in vitro screening of **5-Undecynoic acid, 4-oxo-**.



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Caption: Postulated inhibition of CPT1-mediated fatty acid transport by **5-Undecynoic acid, 4-oxo-**.

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